Muscopyridine

Olfactory Science Perfumery Natural Product Chemistry

Muscopyridine (CAS 501-08-6) is a naturally occurring macrocyclic alkaloid belonging to the metapyridinophane class. It was originally isolated from the ether extract of crude musk deer secretion (Moschus moschiferus), where it constitutes approximately 0.04% of the crude material by weight.

Molecular Formula C16H25N
Molecular Weight 231.38 g/mol
CAS No. 501-08-6
Cat. No. B1213017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMuscopyridine
CAS501-08-6
Synonymsmuscopyridine
Molecular FormulaC16H25N
Molecular Weight231.38 g/mol
Structural Identifiers
SMILESCC1CCCCCCCCC2=NC(=CC=C2)C1
InChIInChI=1S/C16H25N/c1-14-9-6-4-2-3-5-7-10-15-11-8-12-16(13-14)17-15/h8,11-12,14H,2-7,9-10,13H2,1H3/t14-/m1/s1
InChIKeyIMNKABOILQOFDL-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Muscopyridine (CAS 501-08-6): A Macrocyclic Pyridine Alkaloid Odorant for Authentic Musk Reconstitution


Muscopyridine (CAS 501-08-6) is a naturally occurring macrocyclic alkaloid belonging to the metapyridinophane class [1]. It was originally isolated from the ether extract of crude musk deer secretion (Moschus moschiferus), where it constitutes approximately 0.04% of the crude material by weight [2]. As an (R)-(+)-enantiomer with the systematic name (3R)-3-methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene, its molecular formula is C₁₆H₂₅N with a molecular weight of 231.38 g/mol [3]. Unlike the more abundant macrocyclic ketones muscone and civetone, muscopyridine contains a pyridine ring embedded within a 16-membered macrocycle, conferring distinct physicochemical properties including a refractive index (nD²⁵) of 1.5206, density (D²⁵) of 0.9669, and an optical rotation [α] of +13.3° . It is recognized as a key odoriferous constituent that completes the animalistic character of natural musk, providing a pyridinic, urinaceous undertone not replicated by ketone-only compositions [2].

Why Muscopyridine (CAS 501-08-6) Cannot Be Replaced by Generic Macrocyclic Musks in Authentic Formulations


Substitution of muscopyridine with more abundant macrocyclic ketones such as muscone or civetone fundamentally alters the olfactory character of a formulation. While muscone is the primary contributor to the sweet, musky odor of deer musk, it lacks the pyridinic, urinaceous undertone that distinguishes authentic natural musk from synthetic approximations [1]. Muscopyridine derivatives present in natural musk are considered more responsible for the 'real musk odor' than molecules like muscone alone [2]. Furthermore, analytical studies have established that the presence of muscopyridine is a definitive marker for differentiating natural musk from artificial musk formulations, as GC-MS profiling reveals characteristic peaks for muscopyridine that are absent in synthetic substitutes [3]. Therefore, formulations that omit muscopyridine fail to achieve olfactory authenticity and cannot meet the analytical specifications required for premium natural musk reconstitutions or traditional medicine applications where muscopyridine serves as a key quality indicator [3].

Muscopyridine (CAS 501-08-6): Quantitative Differentiation from Muscone, Civetone, and Synthetic Analogs


Olfactory Character Differentiation: Muscopyridine Provides Pyridinic Undertone Absent in Muscone

Muscopyridine supplies a pyridinic, urinaceous undertone to musk compositions that is absent from muscone-based formulations. While muscone is the primary contributor to the sweet, musky odor, muscopyridine completes the animalistic character of natural musk [1]. According to fragrance industry expert Arcadi Boix-Camps, muscopyridine derivatives present in musk are more responsible for the real musk odor than molecules like muscone [2]. This qualitative differentiation has been quantified through sensory panel evaluations: samples containing muscopyridine are perceived as significantly more authentic and animalic compared to muscone-only controls, though exact threshold data for muscopyridine itself remains unreported in the peer-reviewed literature [3].

Olfactory Science Perfumery Natural Product Chemistry

Analytical Marker Superiority: Muscopyridine Enables Unambiguous GC-MS Differentiation of Natural vs. Artificial Musk

Gas chromatography-mass spectrometry (GC-MS) analysis has established that muscopyridine and 3-methylcyclotridecanone are characteristic components that can simultaneously differentiate natural from artificial musk samples [1]. In direct head-to-head comparisons of authentic musk versus synthetic formulations, the presence of a characteristic muscopyridine peak serves as a definitive authentication marker [1]. The compound's unique pyridine macrocycle structure yields distinct mass spectral fragmentation patterns that do not overlap with muscone or civetone, which are macrocyclic ketones lacking the nitrogen heteroatom [2]. This analytical selectivity is not achievable with muscone alone, as muscone is present in both natural and many artificial musk compositions [3].

Analytical Chemistry Quality Control Authentication

Natural Abundance and Isolation Yield: Muscopyridine Scarcity Drives Premium Sourcing Requirements

Muscopyridine is a minor constituent of natural musk, isolated at a yield of approximately 0.75 g from 2 kg of crude musk ether extract, corresponding to approximately 0.04% of the crude musk by weight [1]. In contrast, muscone constitutes 0.5-2% of natural musk dry weight, making it 12.5-50 times more abundant [2]. Civetone is present at 2.5-3.5% in civet, representing an even higher natural abundance ratio [3]. This quantitative scarcity establishes muscopyridine as the limiting reagent in any natural musk reconstitution effort. Synthetic production routes have been developed, with reported overall yields ranging from 40% over 12 steps using intramolecular [4+2] cycloaddition methodology to 61% via ring-closing metathesis [4].

Natural Product Isolation Supply Chain Procurement

Enantiomeric Specificity: (R)-(+)-Muscopyridine is the Naturally Occurring and Olfactorily Active Form

Muscopyridine naturally occurs exclusively as the (R)-(+)-enantiomer with an optical rotation [α] of +13.3° [1]. In contrast, synthetic muscone exhibits enantiomer-dependent olfactory potency: (R)-muscone has an odor threshold of 61 ppb, while (S)-muscone has a significantly higher threshold of 223 ppb, representing a 3.7-fold difference in olfactory potency [2]. By extrapolation, the stereochemical integrity of muscopyridine is expected to similarly influence olfactory properties, though direct comparative threshold data for (S)-muscopyridine has not been reported [3]. The first enantioselective total synthesis of (R)-(+)-muscopyridine was achieved using ring-closing metathesis, enabling absolute stereochemical assignment and providing a reliable synthetic route to the natural enantiomer [1].

Stereochemistry Chiral Synthesis Olfactory Science

Physicochemical Property Differentiation: Muscopyridine Exhibits Higher Lipophilicity Than Muscone and Civetone

Muscopyridine demonstrates significantly higher lipophilicity than its macrocyclic ketone counterparts. The predicted LogP (octanol-water partition coefficient) for muscopyridine is 6.29 (ACD/LogP) or 7.72 (KOWWIN estimate), with an ACD/LogD of 5.29 at pH 7.4 . In contrast, muscone exhibits a calculated LogP of approximately 4.0-4.5 [1]. This difference of approximately 1.5-3.0 LogP units corresponds to a 30- to 1000-fold increase in lipophilicity, with direct implications for formulation behavior. The measured physical constants for muscopyridine include a refractive index (nD²⁵) of 1.5206 and density (D²⁵) of 0.9669 [2], which differ from those of muscone (nD²⁰ ~1.480, density ~0.922) [1].

Physicochemical Properties Formulation Science ADME

Muscopyridine (CAS 501-08-6): Validated Application Scenarios Based on Quantitative Differentiation Evidence


Authentication of Natural Musk in Traditional Medicines and High-Value Perfumery

Muscopyridine serves as a definitive analytical marker for distinguishing genuine natural musk from artificial substitutes or adulterated products [1]. GC-MS protocols that monitor the characteristic muscopyridine peak enable unambiguous authentication, as artificial musk formulations lack this compound [1]. This application is essential for quality control laboratories, customs agencies, and manufacturers of traditional medicines containing musk, where regulatory compliance and product integrity depend on verified authenticity [2]. The compound's detection threshold via GC-MS is sufficient to identify adulteration even when natural musk constitutes a minor component of a blended formulation [1].

Premium Fragrance Formulation Requiring Authentic Animalic Musk Character

In high-end perfumery, formulations seeking to replicate the authentic scent of natural deer musk require muscopyridine to provide the characteristic pyridinic, urinaceous undertone [1]. Muscone-only reconstitutions are consistently perceived as less authentic by trained sensory panels, lacking the animalic complexity that muscopyridine contributes [1]. Expert fragrance chemists have noted that muscopyridine derivatives are more responsible for the 'real musk odor' than muscone itself, making it an essential, non-substitutable ingredient for premium natural musk accords [2]. The (R)-(+)-enantiomer must be specified, as stereochemistry significantly influences olfactory perception based on muscone precedents [3].

Natural Product Research and Musk Constituent Reference Standards

Muscopyridine is required as an analytical reference standard for research investigating the chemical composition of natural musk from Moschus species [1]. Its unique structure and low natural abundance (~0.04%) make it a critical calibration compound for quantifying musk authenticity and quality [2]. Research laboratories studying musk pharmacology or developing synthetic musk alternatives rely on authenticated muscopyridine to validate extraction methods and assess the fidelity of synthetic musk reconstitutions [3].

Synthetic Methodology Development for Complex Pyridine Macrocycles

The challenging total synthesis of (R)-(+)-muscopyridine has served as a benchmark for developing advanced synthetic methodologies, including ring-closing metathesis and intramolecular [4+2] cycloaddition strategies [1]. Academic and industrial research groups developing new routes to pyridine-containing macrocycles use muscopyridine as a model target to demonstrate synthetic efficiency and stereochemical control [1]. The reported synthetic yields (40-61% overall) provide baseline comparators for evaluating new synthetic approaches [1].

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